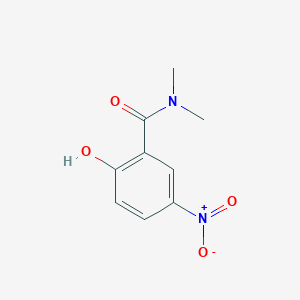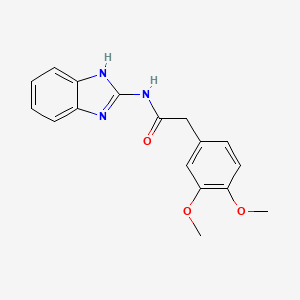
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA belongs to the class of acrylamide derivatives and has been found to possess numerous biological activities.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is not fully understood. However, it has been suggested that 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis through the mitochondrial pathway. 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has also been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase, which may contribute to its biological activities.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Additionally, 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been found to possess antioxidant properties, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the advantages of using 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has also been found to possess antifungal and antibacterial properties, which may make it useful in studying the effects of these microorganisms. However, one of the limitations of using 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are numerous future directions for research on 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide. One area of research is the development of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide and its potential applications in various fields, such as cancer therapy and drug development. Finally, more research is needed to determine the potential toxicity of 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide and its derivatives.
合成法
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with malononitrile followed by the reaction of the resulting intermediate with 5-methyl-2-pyridylamine. The final step involves the reaction of the resulting intermediate with acryloyl chloride to obtain 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide.
科学的研究の応用
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been studied extensively for its various biological activities. It has been found to possess anticancer, antifungal, and antibacterial properties. 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Additionally, 3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been found to possess anti-inflammatory and analgesic properties.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-2-8-14(17-10-11)18-15(19)9-5-12-3-6-13(16)7-4-12/h2-10H,1H3,(H,17,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZVFYRLCHDERV-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(5-methyl-2-pyridinyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)


![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)



![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)

